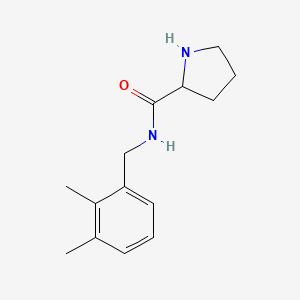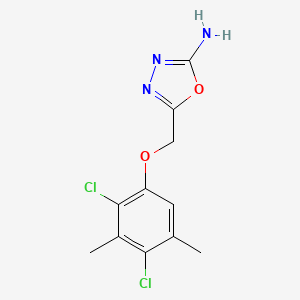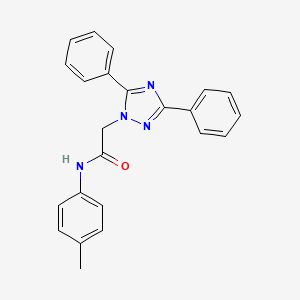![molecular formula C12H12N2O2S B11784631 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions where a pyrrolidine derivative reacts with the benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid have a similar pyrrolidine ring but lack the benzothiazole moiety.
Uniqueness
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-yl-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)8-4-3-5-9-10(8)13-12(17-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H,15,16) |
Clave InChI |
MEOKIGPOVQZRAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=C(C=CC=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)



![(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)



![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid](/img/structure/B11784593.png)

![Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11784621.png)

![5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784625.png)
